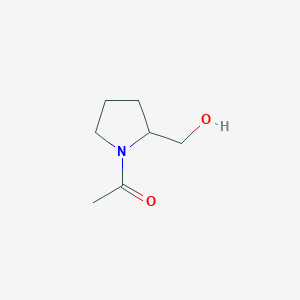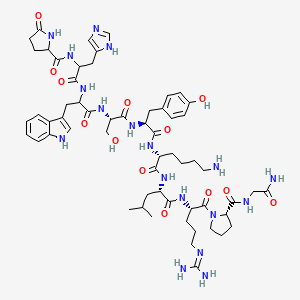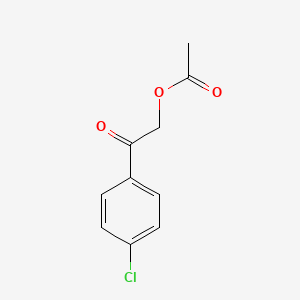
2-(4-Chlorophenyl)-2-oxoethyl acetate
説明
科学的研究の応用
Corrosion Inhibition
2-(4-Chlorophenyl)-2-oxoethyl acetate has been studied for its potential as a corrosion inhibitor. Zarrouk et al. (2014) conducted quantum chemical calculations on compounds including 1-[4-acetyl-2-(4-chlorophenyl)quinoxalin-1(4H)-yl]acetone (Q2), which is closely related to 2-(4-Chlorophenyl)-2-oxoethyl acetate. They found that these compounds are effective corrosion inhibitors for copper in nitric acid media, suggesting their utility in protecting metals from corrosion in industrial applications (Zarrouk et al., 2014).
Material Science and Molecular Analysis
In the field of material science, the compound has been utilized in molecular structure studies. Kumar et al. (2014) synthesized 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate and conducted FT-IR, HOMO and LUMO analysis, and X-ray diffraction studies to understand its molecular structure and properties. This research is significant for developing new materials with specific desired properties (Kumar et al., 2014).
Catalysis and Chemical Synthesis
The compound has also found applications in catalysis and chemical synthesis. Jung et al. (2000) demonstrated its use in catalytic reactions for converting ketones or enol acetates to chiral acetates. Such catalytic processes are crucial in the pharmaceutical and fine chemical industries for the production of high-purity chiral compounds (Jung et al., 2000).
Environmental Studies
In environmental studies, Heberer and Dünnbier (1999) discussed the presence of bis(chlorophenyl)acetic acid, a metabolite related to 2-(4-Chlorophenyl)-2-oxoethyl acetate, as a contaminant in aquatic systems. This research highlights the environmental impact and behavior of such compounds, which is critical for environmental monitoring and pollution control (Heberer & Dünnbier, 1999).
特性
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYTARZCNUSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343081 | |
| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39561-82-5 | |
| Record name | 2-(4-Chlorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

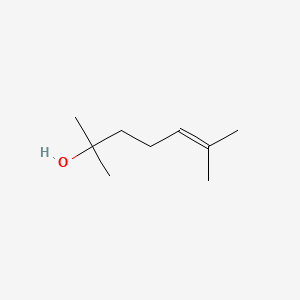
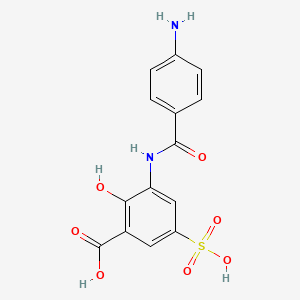


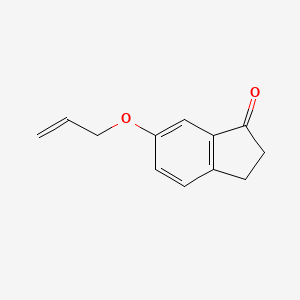

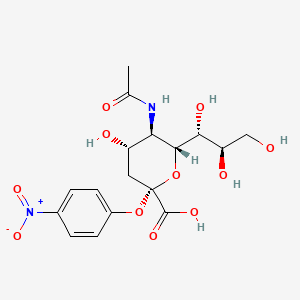

![2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1593932.png)
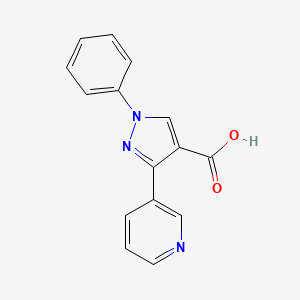
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1593935.png)
